molecular formula C5H6N2S B13026368 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole

Cat. No.: B13026368
M. Wt: 126.18 g/mol
InChI Key: VSEJAWWZXVSFMD-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole typically involves cyclization reactions. One common method is the cyclization of diols in the presence of a suitable catalyst . Another approach involves the reaction of hydrazinocarbothioamides with dimethyl acetylenedicarboxylate (DMAD) under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Introduction of different substituents on the pyrrole or thiazole rings.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit blood coagulation factors Xa and XIa, which play crucial roles in the blood clotting cascade . The compound binds to these factors, preventing their activity and thereby reducing the formation of blood clots.

Comparison with Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
  • 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones

Comparison: 5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole is unique due to its specific ring fusion and the presence of both pyrrole and thiazole rings. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, while 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole also features a fused ring system, the position of the thiazole ring differs, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole

InChI

InChI=1S/C5H6N2S/c1-2-6-5-4(1)7-3-8-5/h3,6H,1-2H2

InChI Key

VSEJAWWZXVSFMD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=CS2

Origin of Product

United States

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